

# rotational spectroscopy phenyl vinyl ether methanol

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## Compound Focus: Phenyl vinyl ether

CAS No.: 766-94-9

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## Core Research Findings

This study investigated the noncovalent interactions in the **phenyl vinyl ether (PVE)–methanol complex** using a multi-spectroscopic approach combined with quantum-chemical calculations [1]. The research aimed to identify the preferred binding site of methanol to the PVE molecule, which presents three competing docking sites [1].

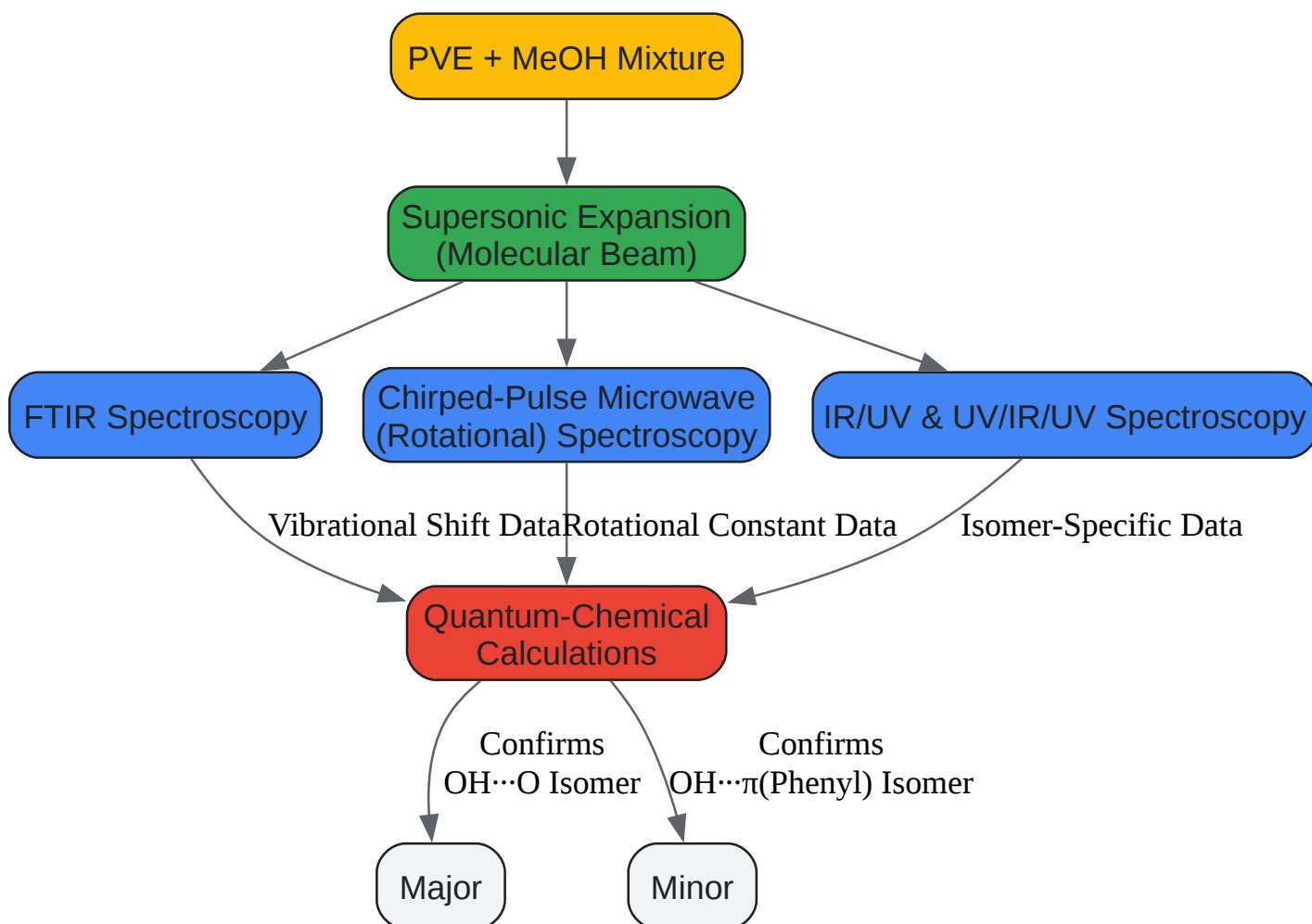
The following table summarizes the experimentally observed isomers and their key spectroscopic signatures:

Isomer Name	Binding Motif	Population	Observed By	Key Experimental Evidence
OH...O	Methanol O-H bonded to ether oxygen	Major isomer	FTIR & Rotational Spectroscopy [1]	Strong red-shift of O-H stretch ( $\Delta\nu \sim -60 \text{ cm}^{-1}$ ); Definitive rotational constants [1]
OH... $\pi$ (Phenyl)	Methanol O-H bonded to phenyl ring $\pi$ -system	Minor isomer	Rotational Spectroscopy only [1]	Distinct set of rotational constants [1]
OH... $\pi$ (Vinyl)	Methanol O-H bonded to vinyl	Not observed	- (Calculations show it is less	-

Isomer Name	Binding Motif	Population	Observed By	Key Experimental Evidence
	group $\pi$ -system		stable) [1]	

## Experimental Protocols & Methodologies

The experimental strength of this study lies in its **multi-spectroscopic approach**, conducted on isolated molecular aggregates in a molecular beam to allow direct comparison with gas-phase calculations [1]. The following diagram illustrates the workflow for identifying the isomers:



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Experimental workflow for isomer identification.

## Detailed Methodologies

- **FTIR Spectroscopy:** Used a pulsed supersonic expansion synchronized with a Bruker IFS 66 v/s spectrometer to record vibrational spectra in the O-H stretching region, identifying the major isomer based on its red-shifted O-H stretch [1].
- **IR/UV and UV/IR/UV Spectroscopy:** Conducted in a molecular beam apparatus with a time-of-flight mass spectrometer, employing tunable laser systems for isomer-specific detection and confirmation that the OH...O structure is dominant in the electronically excited ( $S_1$ ) state [1].
- **Rotational (CP-FTMW) Spectroscopy:** Performed using a chirped-pulse Fourier transform microwave spectrometer (2–8 GHz) to provide precise rotational constants for the ground-state isomers, enabling unambiguous structural determination and revealing the minor OH... $\pi$ (phenyl) isomer [1].

## Quantitative Data for Theory Benchmarking

The study highlights that correctly predicting the energetic order of these isomers is challenging for theory. The following table compares calculated binding energies and O-H stretching frequency shifts with experimental values:

Computational Method	OH...O Isomer Energy ( $\text{cm}^{-1}$ )	OH... $\pi$ (Phenyl) Isomer Energy ( $\text{cm}^{-1}$ )	OH... $\pi$ (Vinyl) Isomer Energy ( $\text{cm}^{-1}$ )	Predicted Order	Agrees with Experiment?
Experiment (Reference)	0 (by definition)	+~70 (less stable)	Not observed	OH...O > OH... $\pi$ (Phenyl) > OH... $\pi$ (Vinyl)	—

| LCCSD(T0)-F12 (Sophisticated coupled cluster) | 0 | +~70 | +~150 | OH...O > OH... $\pi$ (Phenyl) > OH... $\pi$ (Vinyl) | Yes | | DFT-D3 (Dispersion-corrected DFT) | 0 | - (Lower energy) | - | OH... $\pi$ (Phenyl) > OH...O | No | | Other DFT/SCS-CC2 (Various methods) | — | — | — | Incorrect | No |

## Conclusion and Significance

This research established the PVE–methanol complex as a **benchmark system for quantum chemistry**, demonstrating that only high-level local coupled cluster methods like LCCSD(T0)-F12 could correctly predict the subtle energetic balance between hydrogen bonding and dispersion interactions [1]. The study provides:

- **Quantitative experimental data** on isomer structures and energetics.
- **A challenging test case** for evaluating theoretical methods.
- **Methodologies** for analyzing complex molecular interactions.

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## References

1. The phenyl vinyl ether–methanol complex: a model system ... [pmc.ncbi.nlm.nih.gov]

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